Ethyl 5-(naphthalen-2-ylsulfonylamino)-2-phenyl-1-benzofuran-3-carboxylate
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Overview
Description
Ethyl 5-(naphthalen-2-ylsulfonylamino)-2-phenyl-1-benzofuran-3-carboxylate is a synthetic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse biological activities and have been widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(naphthalene-2-sulfonamido)-2-phenyl-1-benzofuran-3-carboxylate typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Sulfonamide Group: The naphthalene-2-sulfonamide group is introduced through a sulfonation reaction. This involves reacting naphthalene with chlorosulfonic acid to form naphthalene-2-sulfonyl chloride, which is then reacted with an amine to form the sulfonamide.
Esterification: The carboxylic acid group on the benzofuran core is esterified with ethanol in the presence of a catalyst such as sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch or continuous reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran core, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the sulfonamide group, converting it to the corresponding amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly used.
Major Products
Oxidation: Quinone derivatives of the benzofuran core.
Reduction: Amino derivatives of the sulfonamide group.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an enzyme inhibitor, particularly targeting enzymes like carbonic anhydrase and metalloproteinases.
Medicine: Due to its sulfonamide group, it has been explored for its antibacterial properties and potential use in cancer chemotherapy.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 5-(naphthalene-2-sulfonamido)-2-phenyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the substrate or binding to the active site, thereby blocking the enzyme’s activity. The benzofuran core can interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-((naphthalene-2-sulfonamido)methyl)cyclohexanecarboxylate
- Ethyl 4-((2,5-dichlorophenylsulfonamido)methyl)cyclohexanecarboxylate
- N-(2′-chlorophenyl)-1-naphthalene sulfonamide
Uniqueness
Ethyl 5-(naphthalen-2-ylsulfonylamino)-2-phenyl-1-benzofuran-3-carboxylate stands out due to its unique combination of a benzofuran core and a naphthalene-2-sulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
304694-54-0 |
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Molecular Formula |
C27H21NO5S |
Molecular Weight |
471.5g/mol |
IUPAC Name |
ethyl 5-(naphthalen-2-ylsulfonylamino)-2-phenyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C27H21NO5S/c1-2-32-27(29)25-23-17-21(13-15-24(23)33-26(25)19-9-4-3-5-10-19)28-34(30,31)22-14-12-18-8-6-7-11-20(18)16-22/h3-17,28H,2H2,1H3 |
InChI Key |
ZRMCLINTLSFTFV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3)C5=CC=CC=C5 |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3)C5=CC=CC=C5 |
Origin of Product |
United States |
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